![molecular formula C7H8Cl2FNO B12513878 1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride](/img/structure/B12513878.png)
1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride is an organic compound with the molecular formula C7H8Cl2FNO. It is a colorless crystalline or white crystalline solid that is soluble in water and some organic solvents. This compound is used as a chemical intermediate and plays an important role in organic synthesis .
Preparation Methods
The preparation of 1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride involves a chemical synthesis process. A common method is through the reaction of resorcinol and oxazole aldehyde (or corresponding derivatives), followed by a series of steps to produce the target compound by chemical changes . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained.
Chemical Reactions Analysis
1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Scientific Research Applications
1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride has several scientific research applications, including:
Chemistry: It is used as a chemical intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical research for the synthesis of specific molecules that can be used in biological studies.
Medicine: It plays a role in medicinal chemistry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[(Ammoniooxy)methyl]-3-chloro-2-fluorobenzene chloride can be compared with other similar compounds, such as:
1-[(Ammoniooxy)methyl]-3-chlorobenzene chloride: This compound has a similar structure but lacks the fluorine atom, which can affect its reactivity and applications.
1-[(Ammoniooxy)methyl]-2-bromobenzene chloride: This compound contains a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C7H8Cl2FNO |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
(3-chloro-2-fluorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8ClFNO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
InChI Key |
XJSWGVWNCXAVHX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CO[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)
![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)
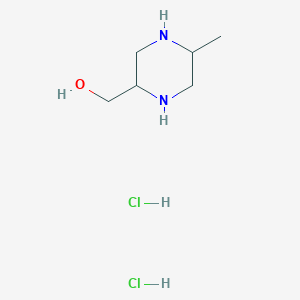
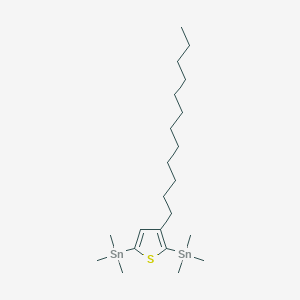
![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl thiophene-2-sulfonate](/img/structure/B12513822.png)
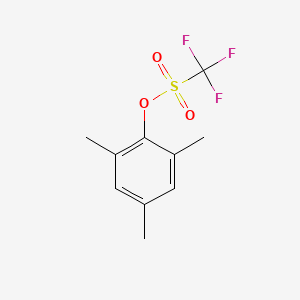
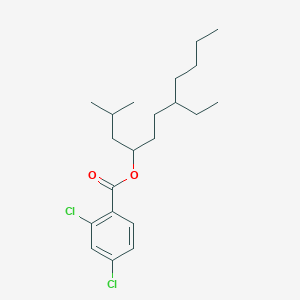
![Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)
![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)
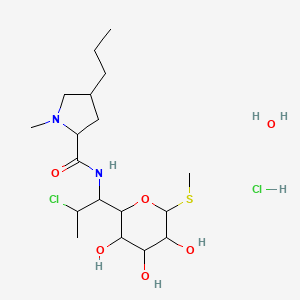
![1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]-](/img/structure/B12513867.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride](/img/structure/B12513881.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-tetradecanamidohexanoic acid](/img/structure/B12513884.png)
